Nitrilotriacetic acid-d9
Overview
Description
Nitrilotriacetic acid-d9 is a deuterated form of nitrilotriacetic acid, a tricarboxylic acid with the formula C6H6D9NO6. It is a colorless solid that belongs to the family of aminopolycarboxylic acids and is one of the most important chelating agents. The deuterated form is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrilotriacetic acid-d9 can be synthesized by reacting deuterated chloroacetic acid with ammonia. The reaction typically involves the following steps:
Preparation of Deuterated Chloroacetic Acid: Deuterated chloroacetic acid is prepared by substituting the hydrogen atoms in chloroacetic acid with deuterium.
Reaction with Ammonia: The deuterated chloroacetic acid is then reacted with ammonia under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated raw materials. The process is similar to the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete substitution of hydrogen with deuterium .
Chemical Reactions Analysis
Types of Reactions
Nitrilotriacetic acid-d9 undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, copper, and iron.
Substitution: The carboxyl groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts and aqueous solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides or acyl chlorides.
Major Products Formed
Chelation: Metal-nitrilotriacetate complexes.
Substitution: Various substituted nitrilotriacetic acid derivatives.
Scientific Research Applications
Nitrilotriacetic acid-d9 is widely used in scientific research due to its chelating properties and isotopic labeling. Some applications include:
NMR Spectroscopy: Used as a standard or reference compound in NMR studies.
Metal Ion Analysis: Employed in complexometric titrations to determine metal ion concentrations.
Biological Studies: Used to study metal ion interactions in biological systems
Mechanism of Action
Nitrilotriacetic acid-d9 acts as a chelating agent by forming stable complexes with metal ions. The mechanism involves the coordination of the carboxyl groups and the nitrogen atom with the metal ion, forming a stable ring structure. This chelation process is crucial in various applications, including metal ion sequestration and analysis .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A related compound with two carboxyl groups and one nitrogen atom.
Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent.
Uniqueness
Nitrilotriacetic acid-d9 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides distinct spectral properties that are advantageous in various analytical techniques .
Properties
IUPAC Name |
deuterio 2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/i1D2,2D2,3D2/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYIUFZLHCRTH-HCHPEDFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486730 | |
Record name | Nitrilotriacetic acid-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807630-34-8 | |
Record name | Nitrilotriacetic acid-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 807630-34-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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